molecular formula C13H9ClO4 B6403966 4-(2-Chloro-5-hydroxyphenyl)-2-hydroxybenzoic acid, 95% CAS No. 1261970-17-5

4-(2-Chloro-5-hydroxyphenyl)-2-hydroxybenzoic acid, 95%

Cat. No. B6403966
CAS RN: 1261970-17-5
M. Wt: 264.66 g/mol
InChI Key: QCXHQWNLCNNMAG-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-hydroxyphenyl)-2-hydroxybenzoic acid (4-CHLBA) is an organic compound of phenolic origin with a molecular formula of C8H7ClO4. It is a white powder with a melting point of 177-179 °C and a boiling point of 478 °C. 4-CHLBA is a common intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the manufacture of detergents and surfactants.

Mechanism of Action

4-(2-Chloro-5-hydroxyphenyl)-2-hydroxybenzoic acid, 95% acts as an antioxidant by scavenging free radicals and inhibiting the production of reactive oxygen species. Additionally, it has been reported to possess anti-inflammatory and anticancer properties, as well as neuroprotective and cardioprotective effects.
Biochemical and Physiological Effects
4-(2-Chloro-5-hydroxyphenyl)-2-hydroxybenzoic acid, 95% has been shown to possess a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce oxidative stress and improve cardiovascular health. Additionally, it has been shown to possess neuroprotective, anti-diabetic, and anti-obesity effects.

Advantages and Limitations for Lab Experiments

4-(2-Chloro-5-hydroxyphenyl)-2-hydroxybenzoic acid, 95% is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and has a high yield. Additionally, it is relatively stable and can be stored for long periods of time. The main disadvantage of using 4-(2-Chloro-5-hydroxyphenyl)-2-hydroxybenzoic acid, 95% in laboratory experiments is that it is a relatively expensive compound.

Future Directions

For the use of 4-(2-Chloro-5-hydroxyphenyl)-2-hydroxybenzoic acid, 95% include further studies to explore its potential as a therapeutic agent for a variety of diseases, including cancer, diabetes, and cardiovascular disease. Additionally, further research could be conducted to explore the potential of 4-(2-Chloro-5-hydroxyphenyl)-2-hydroxybenzoic acid, 95% as an antioxidant and to identify new applications in organic synthesis. Furthermore, further studies could be conducted to explore the potential of 4-(2-Chloro-5-hydroxyphenyl)-2-hydroxybenzoic acid, 95% as an anti-inflammatory agent and to identify new uses in the manufacture of dyes and surfactants.

Synthesis Methods

4-(2-Chloro-5-hydroxyphenyl)-2-hydroxybenzoic acid, 95% is synthesized by the reaction of 2-chloro-5-hydroxybenzoic acid with phosphorous oxychloride in the presence of a base, such as triethylamine or pyridine. The reaction takes place at a temperature of 80-90 °C and yields 4-(2-Chloro-5-hydroxyphenyl)-2-hydroxybenzoic acid, 95% in a yield of 95%.

Scientific Research Applications

4-(2-Chloro-5-hydroxyphenyl)-2-hydroxybenzoic acid, 95% has a wide range of applications in scientific research. It is used in the synthesis of organic compounds and pharmaceuticals, as well as in the manufacture of dyes and surfactants. It is also used in the synthesis of polymers and as a reagent in organic synthesis. In addition, it is used in the synthesis of polyphenols, which are important antioxidants.

properties

IUPAC Name

4-(2-chloro-5-hydroxyphenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO4/c14-11-4-2-8(15)6-10(11)7-1-3-9(13(17)18)12(16)5-7/h1-6,15-16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXHQWNLCNNMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)O)Cl)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690473
Record name 2'-Chloro-3,5'-dihydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261970-17-5
Record name 2'-Chloro-3,5'-dihydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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